molecular formula C13H11F3N4O3 B2400094 3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 1093853-51-0

3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

Cat. No.: B2400094
CAS No.: 1093853-51-0
M. Wt: 328.251
InChI Key: WFZQUTAQITZVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a complex organic compound that features a quinazoline ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.

    Coupling with Propanoic Acid Derivative: The final step involves coupling the quinazoline derivative with a propanoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

    Industry: The compound’s stability and reactivity profile make it useful in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinazoline core provides a scaffold for interaction with biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid
  • 3-Carbamoyl-2-{[2-(methyl)quinazolin-4-yl]amino}propanoic acid
  • 3-Carbamoyl-2-{[2-(fluoro)quinazolin-4-yl]amino}propanoic acid

Uniqueness

3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more potent and selective in its interactions compared to similar compounds without the trifluoromethyl group.

Properties

IUPAC Name

4-amino-4-oxo-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O3/c14-13(15,16)12-19-7-4-2-1-3-6(7)10(20-12)18-8(11(22)23)5-9(17)21/h1-4,8H,5H2,(H2,17,21)(H,22,23)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZQUTAQITZVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.